4-benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid
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Description
4-Benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring which is a five-membered aromatic heterocycle, like the related compound pyrrole . The molecule contains a benzoyl group (C6H5CO-), a cyano group (-C#N), and a carboxylic acid group (-COOH) .Scientific Research Applications
Synthesis and Pharmacological Evaluation
- 4-Benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid and its derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities. Extensive QSAR studies demonstrated the correlation of analgesic and anti-inflammatory potencies with the steric and hydrogen-bonding properties of the benzoyl substituents (Muchowski et al., 1985).
Chemical Transformations and Derivatives
- This compound has been involved in reactions leading to a variety of heterocyclic structures. For example, it can be transformed into pyridines and pyrroles when reacting with bi-functional nucleophiles (Clarke et al., 1985).
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of derivatives of this compound has been investigated, providing insights into the molecular arrangement and interactions within these compounds (Racheva et al., 2008).
Spectroscopy Analysis and Quantum Chemical Calculations
- Spectroscopic methods and quantum chemical calculations have been used to characterize novel derivatives of this compound. These studies provide detailed insights into the thermodynamics, electronic structure, and potential interactions of these molecules (Singh et al., 2013).
Pharmaceutical Potential
- Some derivatives of this compound have been studied for their potential pharmaceutical applications. For instance, the analgesic and anti-inflammatory properties of some compounds have been highlighted through extensive pharmacological evaluations (Muchowski et al., 1985).
Synthesis of Benzimidazole Derivatives
- This compound has been used in the synthesis of benzimidazole derivatives, indicating its versatility as a building block in organic synthesis (Ye Hai-wei, 2013).
Role in Spiro Heterocyclization
- The compound has also been involved in spiro heterocyclization reactions, leading to the formation of complex heterocyclic structures (Dubovtsev et al., 2019).
properties
IUPAC Name |
4-benzoyl-3-cyano-1-ethyl-5-methylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-3-18-10(2)13(12(9-17)14(18)16(20)21)15(19)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVYINASJAZCQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)O)C#N)C(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333156 |
Source
|
Record name | 4-benzoyl-3-cyano-1-ethyl-5-methylpyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666235 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477846-45-0 |
Source
|
Record name | 4-benzoyl-3-cyano-1-ethyl-5-methylpyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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